3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde
Description
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde (Molecular Formula: C₁₃H₁₅BrO₃; Molecular Weight: 299.17) is a brominated benzaldehyde derivative featuring a tetrahydro-2H-pyran-4-ylmethoxy substituent at the 5-position of the aromatic ring . This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the development of pharmaceuticals and bioactive molecules. Its structure combines a reactive aldehyde group with a sterically hindered ether moiety, making it valuable for nucleophilic substitution reactions and as a precursor in heterocyclic synthesis.
Properties
IUPAC Name |
3-bromo-5-(oxan-4-ylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-12-5-11(8-15)6-13(7-12)17-9-10-1-3-16-4-2-10/h5-8,10H,1-4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCCSGBQSMWTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC(=CC(=C2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde typically involves the following steps:
Bromination: The starting material, 5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or a radical initiator like azobisisobutyronitrile (AIBN).
Protection/Deprotection: The tetrahydro-2H-pyran-4-ylmethoxy group can be introduced via a protection-deprotection strategy, where the hydroxyl group of the benzaldehyde is protected with tetrahydropyranyl (THP) ether, followed by bromination and subsequent deprotection.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol, primary amines in ethanol.
Major Products
Oxidation: 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid.
Reduction: 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzaldehyde compounds exhibit promising anticancer properties. 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde can serve as a precursor for synthesizing novel anticancer agents. For instance, studies have shown that modifications of the benzaldehyde structure can enhance cytotoxicity against various cancer cell lines .
Cholinergic Drugs Synthesis
This compound is also relevant in the synthesis of cholinergic drugs, which are critical for treating neurological disorders such as Alzheimer's disease. The incorporation of the tetrahydro-pyran ring may improve the bioavailability and efficacy of these drugs .
Organic Synthesis
Building Block for Complex Molecules
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde serves as an important building block in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This versatility is essential in the development of complex organic molecules used in pharmaceuticals and agrochemicals .
Synthesis of Electroluminescent Devices
The compound has been explored for use in organic electroluminescent devices. The unique structural features contribute to the electronic properties necessary for efficient light emission, making it a candidate for materials used in advanced display technologies .
Case Studies
Mechanism of Action
The mechanism by which 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Substituent Effects :
- The tetrahydro-2H-pyran-4-ylmethoxy group in the target compound introduces a cyclic ether with moderate steric hindrance, which may slow hydrolysis compared to linear ethers (e.g., methoxy or ethoxy groups) . In contrast, analogs with pyridinylmethoxy substituents (e.g., ) exhibit increased polarity due to the nitrogen atom, enhancing solubility in aqueous media.
- Electron-withdrawing groups like trifluoromethyl () reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions.
Reactivity :
Physicochemical Properties
- Solubility :
- Stability :
- Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability in vivo, whereas the tetrahydro-2H-pyran group provides resistance to oxidative degradation compared to benzyloxy analogs .
Biological Activity
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde is C14H17BrO4, with a molecular weight of 331.19 g/mol. Its structure features a bromine atom and a tetrahydro-2H-pyran moiety, which contribute to its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde. For instance, derivatives of benzaldehyde have shown significant antibacterial and antifungal activities. A study indicated that similar compounds exhibited inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. Research indicates that compounds containing the benzaldehyde scaffold can inhibit the proliferation of cancer cell lines. For example, derivatives with methoxy groups have demonstrated enhanced antiproliferative effects against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| CA-4 (Reference Compound) | HeLa | 180 |
| 3-Bromo-5-methoxybenzaldehyde | MCF-7 | 370 |
| 3-Bromo-5-(tetrahydro-2H-pyran-4-yl)methoxybenzaldehyde | A549 | 3100 |
Note: IC50 represents the concentration required to inhibit cell proliferation by 50%.
The exact mechanism through which 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by targeting specific enzymes or pathways involved in cell proliferation and apoptosis. The presence of the methoxy group is believed to enhance lipophilicity, allowing better cellular uptake .
Case Studies
- Anticancer Study : In a study evaluating the antiproliferative effects of various benzaldehyde derivatives, it was found that modifications at the methoxy position significantly influenced activity against different cancer cell lines. The presence of tetrahydro-pyran moieties was associated with increased potency .
- Antimicrobial Evaluation : A recent study highlighted the synthesis of new Schiff bases derived from benzaldehyde analogs, demonstrating notable antimicrobial activity against both gram-positive and gram-negative bacteria . This suggests potential therapeutic applications for infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
